

Spectroscopic Profile of 1,5-Octadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Octadiene

Cat. No.: B8347438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-octadiene**, a non-conjugated diene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for alkenes to offer a valuable resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for **1,5-octadiene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,5-octadiene** is characterized by signals from vinylic, allylic, and alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for **1,5-Octadiene**

Protons	Chemical Shift (δ , ppm)	Multiplicity
H1, H8 (CH_2)	~4.9 - 5.1	Multiplet
H2, H7 (CH)	~5.7 - 5.9	Multiplet
H3, H6 (CH_2)	~2.0 - 2.2	Multiplet
H4, H5 (CH_2)	~1.3 - 1.5	Multiplet

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) for **1,5-Octadiene**

Carbon	Chemical Shift (δ , ppm)
C1, C8	~114 - 116
C2, C7	~138 - 140
C3, C6	~33 - 35
C4, C5	~28 - 30

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in **1,5-octadiene**, the C=C double bonds and C-H bonds, give rise to characteristic absorption and scattering bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for **1,5-Octadiene**

Vibrational Mode	IR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Intensity
=C-H Stretch	3080 - 3010	3080 - 3010	Medium
C-H Stretch (sp ³)	2960 - 2850	2960 - 2850	Strong
C=C Stretch	1645 - 1635	1645 - 1635	Medium (IR), Strong (Raman)
=C-H Bend (out-of-plane)	1000 - 910	Weak/Inactive	Strong
C-H Bend (sp ³)	1465 - 1375	1465 - 1375	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,5-octadiene** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of neat **1,5-octadiene** between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 or CS_2).

Data Acquisition:

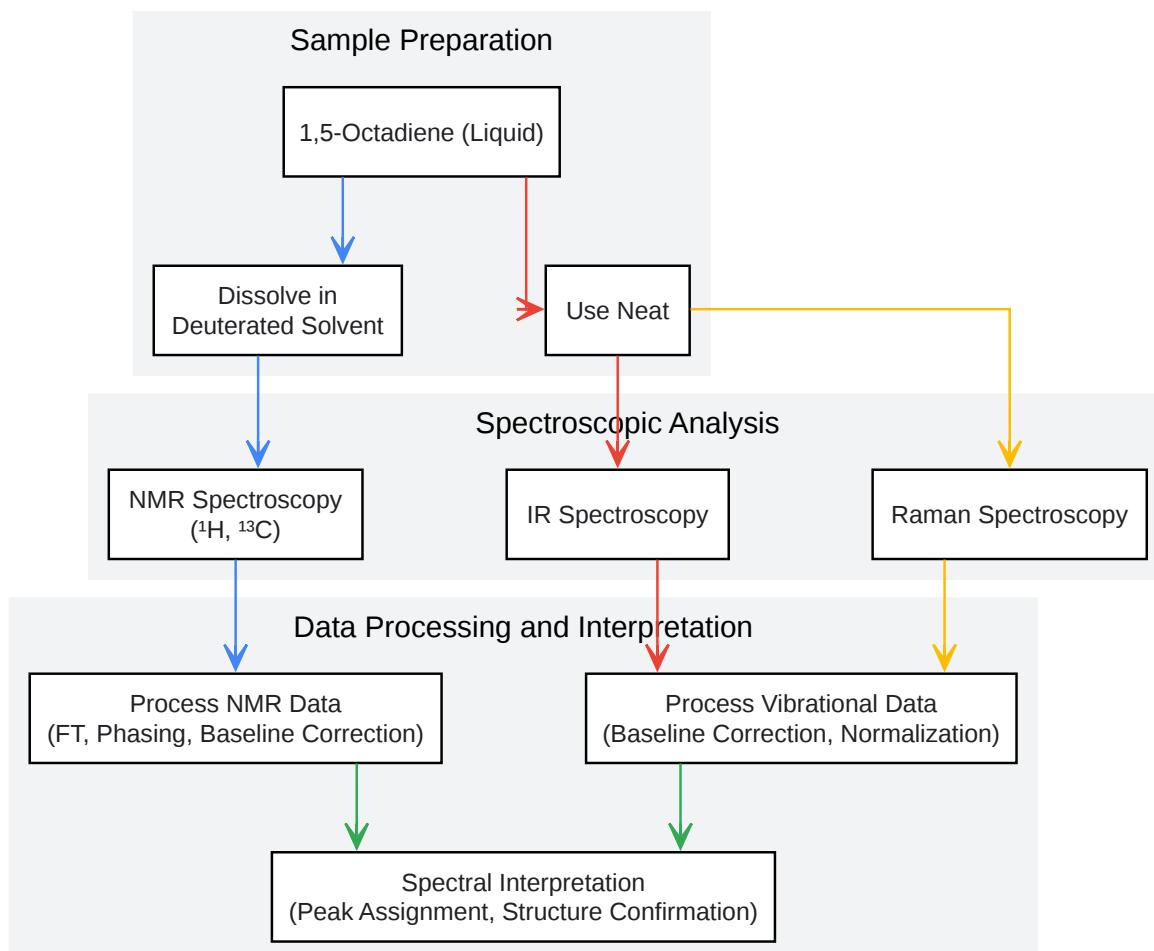
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the salt plates or the solvent.
 - Place the sample in the beam path.
 - Record the sample spectrum.
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

- Place the neat liquid sample in a glass capillary tube or a cuvette.

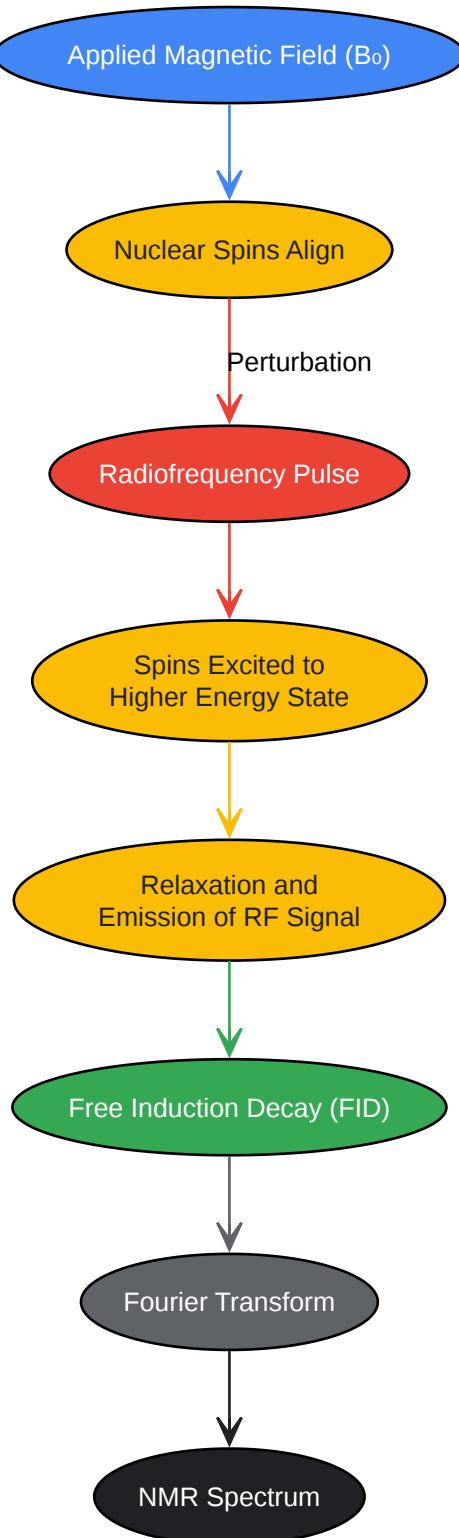
Data Acquisition:


- Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
- Procedure:

- Focus the laser beam onto the sample.
- Collect the scattered light at a 90° or 180° angle.
- Pass the scattered light through a filter to remove the Rayleigh scattering.
- Record the Raman spectrum using a CCD detector.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.


General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Conceptual Pathway of NMR Signal Generation

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Octadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8347438#spectroscopic-data-of-1-5-octadiene-nmr-ir-raman>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com